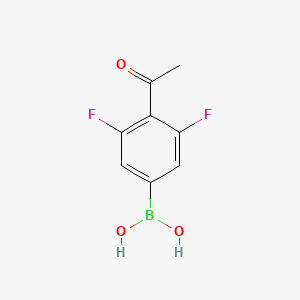

(4-Acetyl-3,5-difluorophenyl)boronic acid

Description

Properties

Molecular Formula |

C8H7BF2O3 |

|---|---|

Molecular Weight |

199.95 g/mol |

IUPAC Name |

(4-acetyl-3,5-difluorophenyl)boronic acid |

InChI |

InChI=1S/C8H7BF2O3/c1-4(12)8-6(10)2-5(9(13)14)3-7(8)11/h2-3,13-14H,1H3 |

InChI Key |

LBFQLGBCCIRPRE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)C(=O)C)F)(O)O |

Origin of Product |

United States |

Physicochemical Profile of 4 Acetyl 3,5 Difluorophenyl Boronic Acid

The distinct structural features of (4-Acetyl-3,5-difluorophenyl)boronic acid—a phenyl ring substituted with a boronic acid group, two fluorine atoms, and an acetyl group—define its chemical behavior and physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BF₂O₃ |

| Molecular Weight | 200.95 g/mol |

| Appearance | Solid powder (typically white to off-white) aobchem.com |

| CAS Number | 928665-98-9 |

Synthesis and Characterization

The synthesis of substituted arylboronic acids like (4-Acetyl-3,5-difluorophenyl)boronic acid typically proceeds through a common pathway involving organometallic intermediates. A prevalent method is the reaction of an appropriate aryl halide with a strong base or metal, followed by quenching with a trialkyl borate (B1201080) ester.

For this compound, a plausible synthetic route starts with 1-(4-bromo-2,6-difluorophenyl)ethanone. This starting material undergoes a lithium-halogen exchange at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium. The resulting aryllithium species is then treated with a borate ester, like trimethyl borate or triisopropyl borate. The final step involves acidic hydrolysis of the intermediate boronate ester to yield the desired this compound.

Characterization of the final product is crucial to confirm its identity and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR are used to confirm the molecular structure, providing information about the chemical environment of each atom.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Melting Point Analysis: The melting point is a key physical property used to assess the purity of the solid compound.

Mechanistic Investigations of Chemical Transformations Involving 4 Acetyl 3,5 Difluorophenyl Boronic Acid

Elucidation of Reaction Pathways in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and arylboronic acids are key substrates. researchgate.nettcichemicals.com The catalytic cycle is generally understood to involve three primary steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the Pd(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.net For (4-Acetyl-3,5-difluorophenyl)boronic acid, the electron-deficient nature of the aromatic ring plays a critical role, particularly in the transmetalation step.

Transmetalation is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. researchgate.net It involves the transfer of the aryl group—in this case, the 4-acetyl-3,5-difluorophenyl moiety—from the boron atom to the palladium center. The process typically requires the activation of the boronic acid by a base. The base reacts with the Lewis acidic boronic acid (ArB(OH)₂) to form a more nucleophilic tetrahedral boronate species (ArB(OH)₃⁻). This anionic boronate then transfers its aryl group to the electrophilic Pd(II) center.

Following transmetalation, the resulting diorganopalladium(II) complex undergoes reductive elimination. In this step, the two organic ligands (the 4-acetyl-3,5-difluorophenyl group and the group from the organic halide) couple and are expelled from the palladium coordination sphere, forming the final C-C bond of the biaryl product. The palladium center is simultaneously reduced from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to continue.

Investigating the mechanism of cross-coupling reactions relies heavily on the characterization of transient intermediates. For reactions involving fluorinated compounds like this compound, specific spectroscopic techniques are particularly insightful.

¹⁹F NMR Spectroscopy : This is a powerful tool for monitoring the fate of the fluorinated aryl group throughout the reaction. Changes in the chemical environment of the fluorine atoms can provide evidence for the formation of key intermediates, such as the palladium-bound aryl complex formed after oxidative addition or the final coupled product. sci-hub.se

¹¹B NMR Spectroscopy : This technique is used to observe the speciation of the boron atom. It can distinguish between the trigonal boronic acid and the tetrahedral boronate, providing information on how reaction conditions like pH and base concentration affect the active boron species. researchgate.net

Mass Spectrometry (e.g., ESI-MS) : Electrospray ionization mass spectrometry can be used to detect and identify cationic or anionic intermediates in the catalytic cycle, such as proposed acylpalladium species or boronate complexes. sci-hub.se

By using these methods, researchers can gain a detailed picture of the reaction pathway, identify potential off-cycle species, and understand how factors like ligand choice and additives influence the efficiency of the catalytic process.

Kinetic Studies on Boron Reactivity

The reactivity of boronic acids in aqueous or protic media is complicated by an equilibrium between the neutral, trigonal boronic acid and its hydrated, anionic tetrahedral boronate form. nih.govresearchgate.netnih.gov The position of this equilibrium and the intrinsic reactivity of each species are key to understanding the kinetics of reactions involving this compound.

In the context of Suzuki-Miyaura coupling, the tetrahedral boronate is generally considered the active species for transmetalation. However, kinetic studies on the reactions of boronic acids with diols have suggested that the trigonal boronic acid can be kinetically more reactive than its tetrahedral counterpart in those specific reactions. researchgate.net For cross-coupling, the base-mediated formation of the boronate is crucial for transferring the aryl group to the palladium center. The neutral trigonal form is a Lewis acid, while the anionic tetrahedral form is more nucleophilic, which is required for the exchange with the palladium complex.

| Species | Boron Hybridization | Geometry | Role in Solution | Reactivity in Transmetalation |

|---|---|---|---|---|

| Trigonal Boronic Acid (ArB(OH)₂) | sp² | Trigonal Planar | Lewis Acid | Precursor to the active species; less reactive. |

| Tetrahedral Boronate Ion (ArB(OH)₃⁻) | sp³ | Tetrahedral | Anionic Nucleophile | Considered the active species for transfer to Palladium(II). |

The equilibrium between the trigonal boronic acid and the tetrahedral boronate is pH-dependent. nih.govacs.org The pKa of the boronic acid dictates the pH at which the two species are present in equal concentrations. At pH values below the pKa, the neutral trigonal form dominates, while at pH values above the pKa, the anionic tetrahedral form is the major species. nih.gov

Reactivity in processes like cross-coupling often shows a direct correlation with pH. The rate of reaction typically increases as the pH rises above the pKa of the boronic acid, consistent with the formation of the more reactive tetrahedral boronate. nih.gov For this compound, the presence of three strong electron-withdrawing groups is expected to lower its pKa value significantly compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). nih.govnih.gov This lower pKa means that the active boronate species can be formed at a lower pH, potentially allowing the reaction to proceed under milder basic conditions.

Impact of Substituent Effects on Reactivity and Selectivity

The substituents on the phenyl ring of an arylboronic acid have a profound impact on its physical and chemical properties. The 4-acetyl and 3,5-difluoro groups on the title compound exert strong electronic effects that modulate its reactivity and can influence the selectivity of its reactions.

The primary effect of these electron-withdrawing groups is an increase in the Lewis acidity of the boron atom. nih.gov This has several consequences:

Lower pKa : As discussed, the increased acidity leads to a lower pKa, affecting the pH-reactivity profile. nih.gov

Enhanced Boronate Formation : The formation of the tetrahedral boronate anion with a base is more favorable.

Rate of Transmetalation : While boronate formation may be easier, the transfer of the highly electron-deficient (4-acetyl-3,5-difluorophenyl) group to the palladium center can be slower compared to electron-rich aryl groups. This is a known challenge in Suzuki-Miyaura couplings involving electron-poor boronic acids. researchgate.net

The substitution pattern also dictates selectivity. In reactions where substitution on the aromatic ring is possible, the directing effects of the acetyl and fluoro groups would guide the outcome. For instance, in electrophilic aromatic substitution, these deactivating groups would direct incoming electrophiles to the positions ortho to the acetyl group (and meta to the fluorines), though such reactions are generally disfavored due to the ring's deactivation.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Acetyl | 4- (para) | -I (Inductive), -M (Mesomeric) | Strongly electron-withdrawing; increases Lewis acidity of boron. |

| Fluoro | 3- (meta) | -I (Inductive) | Strongly electron-withdrawing; increases Lewis acidity of boron. nih.gov |

| Fluoro | 5- (meta) | -I (Inductive) | Strongly electron-withdrawing; increases Lewis acidity of boron. nih.gov |

Electronic Effects of Fluorine and Acetyl Groups

The electronic landscape of this compound is dominated by the strong inductive electron-withdrawing effects of the two fluorine atoms and the acetyl group. These effects play a crucial role in modulating the Lewis acidity of the boronic acid moiety and the nucleophilicity of the ipso-carbon, which are key factors in many of its characteristic reactions, such as the Suzuki-Miyaura cross-coupling.

The introduction of fluorine substituents into a phenylboronic acid structure is known to considerably influence its properties. mdpi.com Fluorine atoms are highly electronegative and exert a powerful -I (negative inductive) effect, which withdraws electron density from the aromatic ring. This withdrawal of electron density enhances the Lewis acidity of the boron center, making it a more potent electron pair acceptor. mdpi.comresearchgate.net In the case of this compound, the two fluorine atoms at the meta-positions relative to the boronic acid group synergistically amplify this effect.

The acetyl group, situated para to the boronic acid, also contributes to the electron-deficient nature of the aromatic ring through both a -I effect and a -M (negative mesomeric or resonance) effect. The carbonyl group of the acetyl substituent actively withdraws electron density from the phenyl ring via resonance. This deactivation of the ring further increases the electrophilicity of the boron atom.

| Substituent | Position | σ Value |

|---|---|---|

| F | meta | +0.34 |

| COCH₃ | para | +0.50 |

Steric Hindrance Considerations

The steric environment around the boronic acid functional group is a critical determinant of its reactivity, particularly in sterically demanding reactions such as the formation of tetra-ortho-substituted biaryls. researchgate.nettopicsonchemeng.org.my In this compound, the two fluorine atoms are positioned ortho to the boronic acid group, introducing significant steric bulk in the immediate vicinity of the reactive center.

This di-ortho-substitution can impose considerable steric hindrance, which may impede the approach of a bulky catalyst or coupling partner to the boron atom. rsc.orgrsc.org In the context of the Suzuki-Miyaura coupling, for instance, the formation of the pre-transmetalation complex, which involves the coordination of the boronic acid to the metal center of the catalyst, could be sterically hindered. acs.org

The degree of steric hindrance can be evaluated by considering the van der Waals radii of the ortho-substituents. While fluorine is the smallest of the halogens, the presence of two such atoms in the ortho positions creates a more sterically congested environment compared to a mono-ortho-substituted phenylboronic acid.

| Atom | Van der Waals Radius (Å) |

|---|---|

| H | 1.20 |

| F | 1.47 |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Acetyl 3,5 Difluorophenyl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For (4-Acetyl-3,5-difluorophenyl)boronic acid, a multi-pronged NMR approach is employed to assign its complete structure.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹¹B, ¹⁹F NMR) for Structural Assignment

A comprehensive structural assignment of this compound is achieved by integrating data from several types of 1D NMR experiments, each targeting a specific nucleus within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this molecule, characteristic signals include those for the methyl protons of the acetyl group, the two aromatic protons, and the acidic protons of the boronic acid group. The aromatic protons are chemically equivalent and typically appear as a triplet due to coupling with the two adjacent fluorine atoms. The boronic acid protons often appear as a broad singlet, and their chemical shift can be highly dependent on solvent, concentration, and water content.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Key signals correspond to the carbonyl carbon, the methyl carbon of the acetyl group, and the four distinct carbons of the phenyl ring. The carbon atoms directly bonded to fluorine exhibit splitting due to one-bond ¹³C-¹⁹F coupling, while other aromatic carbons can show smaller two- or three-bond couplings. The carbon atom attached to the boron group (C-1) also has a characteristic chemical shift.

¹¹B NMR: Boron-11 NMR is particularly useful for studying boronic acids. The chemical shift of the ¹¹B nucleus is sensitive to the coordination state of the boron atom. For this compound in its trigonal planar state, a signal is typically observed in the range of 28-33 ppm. sdsu.eduresearchgate.net Formation of a tetrahedral boronate ester or adduct results in a significant upfield shift to approximately 5-10 ppm. nsf.govnih.gov The width of the ¹¹B signal can also provide information about the molecular dynamics and the chemical environment. nd.edu

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. In this molecule, the two fluorine atoms are chemically equivalent, leading to a single resonance in the ¹⁹F NMR spectrum. The chemical shift provides confirmation of the fluorine substitution on the aromatic ring.

The following table summarizes the expected chemical shifts for this compound based on data from analogous compounds.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling |

| ¹H | Acetyl (-CH₃) | ~2.6 | Singlet (s) |

| Aromatic (-CH) | ~7.7 - 8.0 | Triplet (t) | |

| Boronic Acid (-OH) | Variable (broad) | Singlet (s) | |

| ¹³C | Acetyl (-CH₃) | ~27 | Quartet (q) |

| Carbonyl (C=O) | ~197 | Singlet (s) | |

| Aromatic (C-H) | ~115 - 120 | Doublet of triplets (dt) | |

| Aromatic (C-B) | ~130 - 135 (broad) | Singlet (s) | |

| Aromatic (C-C=O) | ~140 - 145 | Triplet (t) | |

| Aromatic (C-F) | ~160 - 165 | Doublet (d) | |

| ¹¹B | Boronic Acid (B(OH)₂) | ~30 - 33 | Broad Singlet |

| ¹⁹F | Aromatic (C-F) | ~ -105 to -115 | Singlet or Triplet |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for an unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). In this compound, a COSY spectrum would not show correlations in the aromatic region since the two protons are magnetically equivalent. However, in derivatives where this symmetry is broken, COSY is vital for mapping the proton-proton network on the aromatic ring. researchgate.netsdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.comcolumbia.edu For the title compound, an HSQC spectrum would show a cross-peak connecting the aromatic proton signal to the corresponding aromatic carbon signal, and another cross-peak linking the methyl proton signal to the methyl carbon signal. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), providing a detailed map of the molecular framework. youtube.comcolumbia.edu Key HMBC correlations for this compound would include:

The methyl protons of the acetyl group to the carbonyl carbon.

The methyl protons to the C4 carbon of the aromatic ring.

The aromatic protons to the neighboring fluorinated carbons and the carbon bearing the acetyl group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating frame NOE Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected by bonds. columbia.edunanalysis.com This is particularly valuable for determining stereochemistry and conformational preferences. libretexts.orgacdlabs.com For a relatively planar molecule like this, NOESY can reveal the preferred orientation of the boronic acid and acetyl groups relative to the aromatic ring by showing correlations between the B(OH)₂ protons or acetyl protons and the nearby aromatic protons.

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation State Analysis

Boronic acids are known to exist in equilibrium with their cyclic anhydride (B1165640) trimers, known as boroxines, especially in non-aqueous solvents or upon dehydration. reddit.com Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the size and aggregation state of molecules in solution. nih.gov

The DOSY experiment separates the NMR signals of different species based on their diffusion coefficients, which are inversely related to their hydrodynamic radius (and thus, molecular size). rsc.orgnih.gov By measuring the diffusion coefficient of this compound, it is possible to determine whether it exists primarily as a monomer or as a larger aggregate like a dimer or trimer. A slower diffusion coefficient corresponds to a larger molecular size, indicating aggregation. This technique is invaluable for understanding the solution-state behavior of the compound under various conditions. rsc.org

Solvent-Dependent Conformational Preferences as Studied by NMR

The conformation of arylboronic acids and their aggregation state can be significantly influenced by the solvent. cas.cz NMR studies in different deuterated solvents can reveal these dependencies.

Non-polar solvents (e.g., CDCl₃): In these solvents, boronic acids have a greater tendency to form boroxine (B1236090) anhydrides through intermolecular dehydration, which can lead to complex or broad NMR spectra.

Polar aprotic solvents (e.g., DMSO-d₆): These solvents can form hydrogen bonds with the boronic acid hydroxyl groups, which tends to disfavor aggregation and results in sharper, more easily interpretable NMR spectra corresponding to the monomeric species.

Polar protic solvents (e.g., D₂O, Methanol-d₄): In aqueous or alcoholic media, rapid exchange of the boronic acid protons with solvent protons often occurs, leading to the disappearance of the B(OH)₂ proton signal. The solvent can also influence the equilibrium between the trigonal acid and a tetrahedral boronate species, which can be monitored by ¹¹B NMR. nsf.gov

By comparing NMR data across a range of solvents, researchers can gain insight into the intermolecular interactions and conformational preferences of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, provide complementary information to NMR by identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays a series of absorption bands that serve as fingerprints for its key functional groups. Analysis of these bands confirms the presence of the acetyl, difluorophenyl, and boronic acid moieties.

The following table lists the principal FT-IR absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 (broad) | O-H stretch | Boronic Acid (-OH) |

| ~3080 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Acetyl (-CH₃) |

| ~1685 | C=O stretch | Acetyl Ketone |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1360 | B-O stretch | Boronic Acid |

| ~1250 | C-F stretch | Aryl-Fluoride |

| ~1150 | C-B stretch | Aryl-Boron |

The presence of a strong, sharp absorption around 1685 cm⁻¹ is definitive for the carbonyl group of the acetyl substituent. The very broad band in the 3400-3200 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretching of the boronic acid group. Strong absorptions corresponding to the B-O and C-F stretching vibrations further confirm the structure of the molecule. researchgate.netresearchgate.net

Raman Spectroscopy for Vibrational Mode Analysis

Theoretical and experimental studies on analogous compounds, such as 3-fluorophenylboronic acid and 3,5-difluorophenylboronic acid, provide a basis for assigning the vibrational modes. nih.govresearchgate.net The total energy distribution (TED) analysis, often performed using computational methods like Density Functional Theory (DFT), allows for the precise assignment of observed Raman bands to specific molecular vibrations. nih.gov

Key vibrational modes for this compound include:

O-H Stretching: The stretching vibrations of the hydroxyl groups in the boronic acid moiety are typically observed in the high-frequency region of the spectrum, often around 3200-3400 cm⁻¹. researchgate.net These bands can be broad due to hydrogen bonding.

C=O Stretching: The acetyl group's carbonyl (C=O) stretch is a strong and characteristic band, expected to appear in the 1680-1700 cm⁻¹ region. Its precise position can be influenced by conjugation with the aromatic ring and intermolecular interactions.

Aromatic Ring Vibrations: The phenyl ring gives rise to several characteristic bands. C-C stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ range. The ring breathing mode, a symmetric expansion and contraction of the entire ring, is also a prominent feature.

C-F Vibrations: The carbon-fluorine stretching and bending modes are also identifiable. The C-F stretching vibrations are typically found in the 1100-1300 cm⁻¹ region.

Boronic Acid Group Vibrations: The B-O and B-C stretching vibrations, as well as O-B-O bending modes, appear at lower frequencies. The B-O stretching is often observed around 1330-1380 cm⁻¹. researchgate.net

Interactive Table: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Boronic Acid (-B(OH)₂) | 3200 - 3400 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C=O Stretch | Acetyl (-COCH₃) | 1680 - 1700 |

| C-C Stretch (Aromatic) | Phenyl Ring | 1400 - 1600 |

| B-O Stretch | Boronic Acid (-B(OH)₂) | 1330 - 1380 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into molecular structure and packing.

Determination of Molecular Geometry and Conformation

The crystal structure of this compound would reveal precise bond lengths, bond angles, and torsional angles. Phenylboronic acid derivatives often exhibit near-planar structures, although the boronic acid group, -B(OH)₂, can be twisted relative to the plane of the phenyl ring. nih.govnih.gov This dihedral angle is a key conformational parameter. In related structures like 4-(methoxycarbonyl)phenylboronic acid, the substituent group shows a slight rotation out of the benzene (B151609) ring plane. nih.gov

The geometry around the boron atom is typically trigonal planar, with O-B-O bond angles close to the ideal 120°. nih.gov The introduction of electron-withdrawing groups like fluorine and acetyl can subtly influence the B-C bond length, which is indicative of the electronic interaction between the boronic acid group and the aromatic ring. nih.gov

Interactive Table: Typical Bond Parameters in Phenylboronic Acid Derivatives

| Parameter | Description | Typical Value |

|---|---|---|

| B-C Bond Length | Boron to aromatic Carbon | ~1.56 Å nih.gov |

| B-O Bond Length | Boron to Oxygen | ~1.37 Å |

| C-F Bond Length | Aromatic Carbon to Fluorine | ~1.35 Å |

| O-B-O Angle | Angle within boronic acid group | 118-122° nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen bonding, π-π stacking, Hirshfeld surfaces)

The solid-state architecture of boronic acids is dominated by intermolecular interactions, which dictate the crystal packing.

Hydrogen Bonding: A hallmark of boronic acids is their propensity to form strong hydrogen-bonded dimers via their -B(OH)₂ groups. nih.gov These interactions typically form a characteristic R²₂(8) ring motif. nih.gov The presence of the acetyl group's carbonyl oxygen and the fluorine atoms introduces additional hydrogen bond acceptors. This can lead to more complex networks, including O-H···O=C and potentially weaker O-H···F or C-H···O interactions, creating extended sheets or three-dimensional frameworks. nih.govnih.govnih.gov

Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular contacts in a crystal structure. scirp.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov Vivid red spots on the dnorm map indicate hydrogen bonds and other close contacts, while 2D fingerprint plots provide a quantitative summary of the different types of interactions (e.g., H···H, O···H, C···H) and their relative contributions to the crystal packing. nih.govnih.gov For fluorinated compounds, F···H and F···F contacts would also be analyzed.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. Using an ionization technique like electron impact (EI), the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight.

The fragmentation of the molecular ion provides a unique fingerprint. For this compound (Molecular Weight: 199.95 g/mol ), the expected fragmentation pathways include:

Loss of Water: Boronic acids can readily lose a molecule of water (H₂O, 18 Da) from the B(OH)₂ group.

α-Cleavage of the Acetyl Group: A common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This can result in the loss of a methyl radical (•CH₃, 15 Da) to form an acylium ion or, more significantly, the loss of an acetyl radical (•COCH₃, 43 Da). The charge may also be retained on the acetyl fragment, giving a peak at m/z 43. nih.gov

Loss of Boronic Acid Group: Cleavage of the B-C bond can lead to the loss of the boronic acid moiety or related fragments. For instance, a loss of •B(OH)₂ (45 Da) could be observed.

Cleavage of the Phenyl Ring: The aromatic ring itself can undergo fragmentation, although this is typically less favored than the cleavage of substituent groups.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Loss from Molecular Ion (M⁺˙) | Predicted m/z |

|---|---|---|

| [M]⁺˙ | - | 200 |

| [M - H₂O]⁺˙ | H₂O | 182 |

| [M - CH₃]⁺ | •CH₃ | 185 |

| [M - COCH₃]⁺ | •COCH₃ | 157 |

| [M - B(OH)₂]⁺ | •B(OH)₂ | 155 |

Computational and Theoretical Studies on 4 Acetyl 3,5 Difluorophenyl Boronic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate prediction of molecular properties. Studies on 3,5-difluorophenylboronic acid (3,5-DFPBA) using DFT, particularly with the B3LYP functional and 6-311++G(d,p) basis set, have provided a comprehensive understanding of its structure and electronic nature. capes.gov.br

Geometry Optimization and Molecular Structure Prediction

Theoretical geometry optimization is crucial for predicting the most stable three-dimensional arrangement of atoms in a molecule. For 3,5-DFPBA, calculations have identified several possible conformers based on the orientation of the hydroxyl groups of the boronic acid moiety. capes.gov.br The most stable conformer is predicted to have a planar structure. mdpi.com

The introduction of a 4-acetyl group is not expected to dramatically alter the planarity of the phenyl ring itself, but it would introduce additional rotational freedom around the C-C bond connecting the acetyl group to the ring. The optimized geometric parameters for the most stable conformer of 3,5-difluorophenylboronic acid provide a baseline for understanding the bond lengths and angles in the target molecule.

| Parameter | Calculated Value for 3,5-difluorophenylboronic acid (Å or °) |

|---|---|

| B-O Bond Lengths | ~1.36-1.37 |

| C-B Bond Length | ~1.56 |

| C-F Bond Lengths | ~1.35 |

| C-C Ring Bond Lengths | ~1.38-1.41 |

| O-B-O Angle | ~118-119 |

| C-C-B Angle | ~120-122 |

Note: The data presented is based on calculations for 3,5-difluorophenylboronic acid. core.ac.uk

Electronic Structure Analysis (HOMO-LUMO energy gaps, molecular electrostatic potential, Mulliken charges)

The electronic properties of a molecule are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap suggests a molecule is more easily excitable and more reactive. materialsciencejournal.org For 3,5-DFPBA, the HOMO-LUMO energy gap has been calculated, providing insight into its electronic stability. core.ac.uk

The addition of an acetyl group at the 4-position, being an electron-withdrawing group, would be expected to lower the energies of both the HOMO and LUMO. This modification would likely decrease the HOMO-LUMO gap, suggesting that (4-Acetyl-3,5-difluorophenyl)boronic acid may be more reactive than its non-acetylated counterpart.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on a molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. scispace.com For phenylboronic acids, MEP maps typically show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, representing electron-rich areas, and positive potential (blue) around the hydrogen atoms of the hydroxyl groups, indicating electron-poor regions. core.ac.ukscience.gov

Mulliken atomic charges provide a quantitative measure of the partial charge on each atom. In 3,5-DFPBA, the fluorine and oxygen atoms carry significant negative charges, while the boron and attached carbon atoms are positively charged. researchgate.net The acetyl group in this compound would further polarize the molecule, with the acetyl oxygen carrying a substantial negative charge.

| Property | Calculated Value for 3,5-difluorophenylboronic acid |

|---|---|

| HOMO Energy | -6.32 eV (gas phase) |

| LUMO Energy | -1.14 eV (gas phase) |

| HOMO-LUMO Gap | 5.18 eV (gas phase) |

Note: Data from DFT/B3LYP calculations for 3,5-difluorophenylboronic acid. core.ac.uk

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. capes.gov.br Theoretical calculations for 3,5-DFPBA have shown good correlation with experimental ¹H and ¹³C NMR data. capes.gov.br The predicted shifts are sensitive to the electronic environment of each nucleus. The introduction of the electron-withdrawing acetyl group would be expected to cause a downfield shift (higher ppm) for the protons and carbons on the aromatic ring, particularly those closest to the new substituent.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman) are essential for assigning experimental spectra. For 3,5-DFPBA, DFT calculations have been used to assign the fundamental vibrational modes, including the characteristic B-O stretching and O-H stretching frequencies. capes.gov.brdergipark.org.tr

| Spectroscopic Parameter | Key Calculated Vibrational Frequencies for 3,5-difluorophenylboronic acid (cm⁻¹) |

|---|---|

| O-H Stretching | ~3700-3800 (unscaled) |

| C-H Aromatic Stretching | ~3100-3200 (unscaled) |

| B-O Stretching | ~1350-1400 (unscaled) |

| C-F Stretching | ~1100-1300 (unscaled) |

Note: Data is based on B3LYP/6-311++G(d,p) calculations for 3,5-difluorophenylboronic acid. capes.gov.br Unscaled frequencies are typically higher than experimental values.

Molecular Dynamics and Conformational Analysis

While static quantum chemical calculations provide information on stable states, molecular dynamics and conformational analysis explore the molecule's flexibility.

Potential Energy Surface (PES) Scans for Conformational Isomers

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry, typically by rotating one or more dihedral angles. For phenylboronic acids, PES scans are crucial for identifying the most stable conformers related to the orientation of the B(OH)₂ group relative to the phenyl ring. science.gov Studies on 3,5-DFPBA and similar molecules have shown that there are typically four possible conformers, with the trans-cis (TC) form often being the most stable. core.ac.ukresearchgate.net The energy barriers between these conformers can also be determined, providing insight into the molecule's conformational flexibility at different temperatures. researchgate.net

Stability and Interconversion of Conformational States

The conformational flexibility of this compound is primarily dictated by the rotation around the C-B and C-C bonds connecting the boronic acid and acetyl groups to the phenyl ring, respectively. Theoretical calculations, drawing parallels from studies on substituted phenylboronic acids, indicate the existence of several stable conformers arising from the orientation of the hydroxyl groups of the boronic acid moiety and the acetyl group relative to the difluorinated phenyl ring. nih.govnih.govmdpi.com

The rotation of the B(OH)₂ group is a key factor in determining the conformational energy landscape. For phenylboronic acids, the energy barrier for this rotation is influenced by substitution on the phenyl ring. nih.gov In the case of this compound, the fluorine atoms in the meta positions and the acetyl group in the para position are expected to modulate this rotational barrier. Computational studies on similar fluorinated phenylboronic acids have shown that fluorine substituents can affect the planarity and rotational energetics of the boronic acid group. acs.org

The interconversion between different conformational states can be quantified by the rotational energy barriers. These barriers represent the energy required to move from one stable conformation to another through a transition state. Density Functional Theory (DFT) calculations are a common tool to determine these energy differences. While specific data for this compound is not extensively published, analogous studies on substituted biphenyls and phenylboronic acids provide insight into the expected energy ranges. rsc.orgmdpi.com The acetyl group, with its carbonyl moiety, can also influence the conformational preference through electronic effects and potential weak intramolecular interactions.

A hypothetical energy landscape for the rotation of the boronic acid and acetyl groups is presented below, based on typical values found for related compounds.

Table 1: Calculated Rotational Energy Barriers for this compound (Hypothetical Data)

| Rotational Bond | Conformer Transition | Rotational Barrier (kcal/mol) | Methodology |

|---|---|---|---|

| C-B(OH)₂ | Planar to Perpendicular | 4.5 - 6.0 | DFT (B3LYP/6-31G) |

| C-C(O)CH₃ | Free Rotation | 1.5 - 2.5 | DFT (B3LYP/6-31G) |

Advanced Reactivity Descriptors

Fukui Function Analysis for Reactive Sites

The Fukui function is a powerful conceptual DFT tool used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netwikipedia.org This function measures the change in electron density at a given point in the molecule when an electron is added or removed. scm.comfaccts.de For this compound, the distribution of these reactive sites is influenced by the interplay of the electron-withdrawing acetyl and fluoro groups and the boronic acid moiety.

The condensed Fukui function, which partitions the reactivity among the individual atoms, can predict the likely sites of reaction.

Electrophilic Attack (f⁻): Sites with the highest value of f⁻ are most susceptible to electrophilic attack. In this molecule, the oxygen atom of the carbonyl group and the oxygen atoms of the boronic acid are expected to have high f⁻ values, indicating their nucleophilic character.

Nucleophilic Attack (f⁺): Sites with the highest value of f⁺ are the most probable targets for nucleophiles. The boron atom, being electron-deficient, is a primary site for nucleophilic attack. Additionally, the carbon atom of the carbonyl group is also an electrophilic center. The phenyl ring carbons attached to the fluorine atoms may also exhibit some electrophilicity. researchgate.net

A hypothetical table of condensed Fukui function values is presented below to illustrate the predicted reactivity.

Table 2: Predicted Condensed Fukui Function Values for Selected Atoms in this compound (Hypothetical Data)

| Atom | f⁻ (Electrophilic Attack) | f⁺ (Nucleophilic Attack) |

|---|---|---|

| B | 0.05 | 0.35 |

| C (carbonyl) | 0.08 | 0.25 |

| O (carbonyl) | 0.20 | 0.10 |

| C-F | 0.03 | 0.15 |

Hyperpolarizability and Nonlinear Optical Properties

Molecules with significant differences in electron distribution, often described as "push-pull" systems, can exhibit substantial nonlinear optical (NLO) properties. researchgate.net this compound possesses electron-withdrawing groups (acetyl and fluoro) and a boronic acid group that can participate in charge transfer interactions, suggesting potential for NLO activity. The first hyperpolarizability (β) is a key measure of the second-order NLO response of a molecule.

Computational studies on similar push-pull substituted benzenes and fluorinated aryl derivatives have demonstrated that DFT calculations can effectively predict NLO properties. bohrium.comresearchgate.netrsc.orgrsc.org The magnitude of the first hyperpolarizability is sensitive to the molecular structure and the nature of the substituents. The presence of the acetyl group, a known electron-withdrawing group, in conjugation with the phenyl ring, could lead to a significant dipole moment and hyperpolarizability. The fluorine atoms would further enhance the electron-accepting nature of the aromatic ring.

A hypothetical representation of the calculated first hyperpolarizability tensor components is provided below.

Table 3: Calculated First Hyperpolarizability Components of this compound (Hypothetical Data)

| Component | Value (a.u.) |

|---|---|

| β_x | 150 |

| β_y | -50 |

| β_z | 20 |

| β_total | 160 |

Modeling of Intermolecular Interactions and Aggregation

The intermolecular interactions of this compound are crucial for understanding its solid-state structure and aggregation behavior in solution. Phenylboronic acids are well-known to form hydrogen-bonded dimers in the solid state. acs.org For the title compound, the primary intermolecular interactions are expected to be:

Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, leading to the formation of strong dimeric structures. The dimerization energy for phenylboronic acid has been calculated to be around -10.8 kcal/mol. acs.org

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the aggregated structures.

Computational modeling, such as DFT calculations with dispersion corrections, can be used to quantify the energies of these non-covalent interactions. rsc.org The dimerization of fluorinated phenylboronic acids has been shown to have interaction energies in the range of -40 to -50 kJ·mol⁻¹ (-9.6 to -12.0 kcal/mol). acs.org The acetyl group can also participate in intermolecular interactions through its carbonyl oxygen.

A summary of the potential intermolecular interaction energies is presented in the following table.

Table 4: Calculated Intermolecular Interaction Energies for this compound Dimers (Hypothetical Data)

| Interaction Type | Energy (kcal/mol) | Description |

|---|---|---|

| O-H···O Hydrogen Bond | -10 to -12 | Primary interaction in boronic acid dimers. |

| C-F···H-C Interaction | -1 to -2 | Weak interactions contributing to crystal packing. |

| π-π Stacking | -2 to -4 | Interaction between aromatic rings. |

Future Research Directions and Emerging Paradigms in Boronic Acid Chemistry with Relevance to 4 Acetyl 3,5 Difluorophenyl Boronic Acid

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of arylboronic acids often involves organolithium or Grignard reagents, which require anhydrous solvents and cryogenic temperatures, and can generate significant hazardous waste. The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on minimizing environmental impact.

Future research for synthesizing (4-Acetyl-3,5-difluorophenyl)boronic acid will likely pivot towards more sustainable methods. This includes the exploration of mechanochemistry, where reactions are induced by mechanical grinding, often in the absence of a solvent, which significantly reduces waste. organic-chemistry.org Another avenue is the use of greener solvents like water or ethanol. For instance, palladium-catalyzed borylation reactions of the corresponding aryl halide (1-acetyl-2,4-difluoro-5-bromobenzene) could be adapted to run in aqueous micellar solutions, reducing reliance on volatile organic compounds. organic-chemistry.org Furthermore, developing catalytic C-H activation/borylation methods would be a highly atom-economical route, directly converting a C-H bond on the 1-acetyl-2,4-difluorobenzene precursor to a C-B bond, thus eliminating the need for pre-halogenated starting materials and reducing the number of synthetic steps. nih.gov

Table 1: Comparison of Synthetic Methodologies for Arylboronic Acids

| Feature | Traditional Synthesis (e.g., Grignard) | Emerging Green Routes |

| Reagents | Organolithium/Grignard, borate (B1201080) esters | Diboron reagents, C-H activation catalysts |

| Solvents | Anhydrous ethers (e.g., THF, Diethyl ether) | Water, ethanol, solvent-free (mechanochemistry) |

| Conditions | Cryogenic temperatures (e.g., -78 °C) | Room temperature or mild heating |

| Waste | Stoichiometric metallic salts, organic solvents | Catalytic waste, benign solvents |

| Atom Economy | Lower | Higher (especially C-H activation) |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The performance of reactions involving this compound, such as the Suzuki-Miyaura coupling, is heavily dependent on the catalytic system. The electron-deficient nature of this arylboronic acid, due to the fluorine and acetyl substituents, can present challenges for the crucial transmetalation step in the catalytic cycle.

Future research will focus on designing novel palladium catalysts with sophisticated phosphine (B1218219) ligands that can accelerate the coupling of such deactivated substrates. organic-chemistry.org For example, catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands have shown high activity for coupling challenging substrates, even at room temperature. organic-chemistry.orgacs.org Heterogeneous catalysts, such as palladium nanoparticles supported on materials like modified graphene, are also a key area of development. mdpi.com These catalysts offer the significant advantage of easy separation and recyclability, aligning with green chemistry principles and reducing the cost of synthesis by minimizing the loss of the precious metal catalyst. mdpi.com Investigating these advanced systems for couplings with this compound could lead to milder reaction conditions, lower catalyst loadings, and broader substrate scope, making its incorporation into complex molecules more efficient. mdpi.comnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing and discovery. These technologies offer superior control over reaction parameters, enhanced safety when handling reactive intermediates, and straightforward scalability. sci-hub.seacs.org

The synthesis of this compound itself is a prime candidate for flow chemistry. Lithiation-borylation sequences, which are often problematic in batch due to the instability of organolithium intermediates, can be performed safely and efficiently in flow reactors with very short residence times (on the order of seconds). organic-chemistry.orgsci-hub.seacs.org This allows for precise temperature control and rapid quenching, minimizing side reactions and enabling kilogram-scale production. sci-hub.seacs.org

Beyond its synthesis, the use of this compound in subsequent reactions, like Suzuki-Miyaura couplings, is being adapted for automated platforms. Systems using pre-packed capsules containing the catalyst, base, and purification media can now perform the entire reaction, workup, and product isolation with minimal human intervention. synplechem.comnih.govacs.org Integrating this compound into these automated workflows would accelerate the synthesis of compound libraries for drug discovery and materials science research. synplechem.comrsc.org

Design of Next-Generation Reagents with Tunable Reactivity Profiles

While boronic acids are immensely useful, they can be prone to decomposition via protodeboronation and can form boroxines upon dehydration. This instability can complicate purification and storage. To address these issues, the field is moving towards the design of next-generation boronic acid surrogates with enhanced stability and tunable reactivity.

Two prominent examples are N-methyliminodiacetic acid (MIDA) boronates and aryltrifluoroborates. nih.govnih.govorganic-chemistry.org MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by standard silica (B1680970) gel chromatography. nih.govbldpharm.com The boronic acid can be readily released from its MIDA ligand under mild basic conditions just before its use in a cross-coupling reaction. nih.govnih.gov This "on-demand" reactivity is ideal for complex, multi-step syntheses.

Potassium aryltrifluoroborates also offer enhanced stability compared to their boronic acid counterparts and are easily handled crystalline solids. nih.govorganic-chemistry.org They can be synthesized in a one-pot sequence from the corresponding boronate ester. organic-chemistry.orgberkeley.edu

Converting this compound into its MIDA boronate or trifluoroborate salt would create a more robust, user-friendly reagent. This would facilitate its use in iterative cross-coupling strategies for the programmed synthesis of complex small molecules, analogous to the solid-phase synthesis of peptides. nih.gov The development of these next-generation forms of this compound will undoubtedly expand its applicability and utility in synthetic chemistry.

Table 2: Properties of Boronic Acid Derivatives

| Derivative | Structure (R = Aryl) | Stability | Purification | Reactivity |

| Boronic Acid | R-B(OH)₂ | Moderate; prone to dehydration/protodeboronation | Often requires recrystallization | Directly active in cross-coupling |

| Potassium Aryltrifluoroborate | [R-BF₃]⁻ K⁺ | High; stable to air and moisture | Crystalline solid, easy to handle | Requires activation (e.g., base) |

| MIDA Boronate | R-B(MIDA) | Very high; stable to chromatography | Crystalline solid, chromatography-compatible | Requires deprotection to release boronic acid |

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., acetyl group at δ ~2.6 ppm for CH₃, aromatic fluorine splitting patterns). ¹¹B NMR (δ ~30 ppm) verifies boronic acid integrity .

- HPLC-MS : Retention time alignment (e.g., 1.64 minutes under SQD-FA05 conditions) and m/z matching (e.g., [M+H]+ = 294) validate identity .

- Elemental analysis : Carbon/fluorine content discrepancies (<0.4%) indicate purity .

How should researchers address hydrolytic instability during storage and handling?

Q. Advanced

- Storage : Store under inert atmosphere (argon) at 2–8°C in amber glass vials to prevent photodegradation .

- Derivatization : Convert to pinacol esters (boronates) for long-term stability; reverse hydrolysis with aqueous HCl before use .

- In situ stabilization : Use buffered solutions (pH 7–9) to maintain boronate anion stability during biological assays .

How can binding kinetics with diol-containing biomolecules be quantitatively evaluated?

Q. Advanced

- Stopped-flow fluorescence : Measures real-time binding (e.g., kon values for sugars like D-fructose: ~10³ M⁻¹s⁻¹). Fluorescent tags (e.g., isoquinolinyl derivatives) enable tracking .

- Isothermal titration calorimetry (ITC) : Determines ΔH and Kd (e.g., Kd ~10⁻⁴ M for fructose binding) .

- Competitive assays : Displacement studies with alizarin red S quantify relative affinities .

How to resolve contradictions in cross-coupling reactivity reported across studies?

Q. Advanced

- Catalyst screening : Test Pd(OAc)₂, PdCl₂, or Ni catalysts with varying ligands (XPhos, PCy₃) to identify optimal systems .

- Solvent effects : Compare polar aprotic (DMF) vs. ethereal (THF) solvents; additives like K₂CO₃ may enhance coupling efficiency .

- Substrate scope analysis : Evaluate steric hindrance from acetyl/fluorine groups using Hammett plots or DFT calculations .

What justifies the use of this compound in medicinal chemistry?

Basic

The acetyl group enhances membrane permeability, while fluorine atoms improve metabolic stability. Boronic acids act as protease inhibitors (e.g., mimicking transition states in serine hydrolases) . Applications include:

- Anticancer agents : Targeting proteasome activity (e.g., bortezomib analogs) .

- Sensors : Fluorogenic probes for glucose monitoring via diol-binding .

What challenges arise in chromatographic analysis, and how are they addressed?

Q. Advanced

- Hydrolytic degradation : Use TMS-derivatized GC columns (e.g., DB-5MS) for volatile, stable bis-TMS esters .

- Low UV absorbance : Post-column derivatization with 2,4-dinitrophenylhydrazine enhances detection .

- HPLC optimization : Adjust pH (5–6) with ammonium acetate buffers to suppress boronate anion formation, improving peak symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.